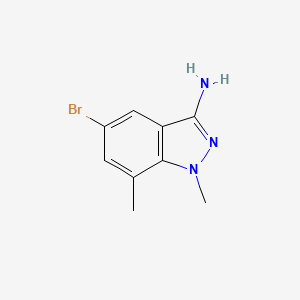

5-Bromo-1,7-dimethyl-1H-indazol-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,7-dimethylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-5-3-6(10)4-7-8(5)13(2)12-9(7)11/h3-4H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSJBVLMXDSHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(N=C2N)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270908 | |

| Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820704-52-6 | |

| Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of action of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine in oncology models

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine in Oncology Models

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel investigational compound, 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, in the context of oncology. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of related chemical scaffolds and outlines a rigorous, field-proven experimental framework for elucidating its biological activity.

Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-cancer properties.[1][2] Several indazole-based compounds have progressed into clinical trials and even received FDA approval as kinase inhibitors for various cancer types.[1] The core structure of 1H-indazole-3-amine, in particular, has been identified as an effective hinge-binding motif for various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[3]

While the specific compound 5-Bromo-1,7-dimethyl-1H-indazol-3-amine is a novel entity with no publicly available data, its structural similarity to other biologically active indazole derivatives allows us to formulate a strong hypothesis regarding its mechanism of action.[3][4][5] This guide will therefore posit a putative mechanism and provide a detailed roadmap for its experimental validation.

Hypothesized Mechanism of Action: Based on the known activities of similar indazole-based kinase inhibitors, we hypothesize that 5-Bromo-1,7-dimethyl-1H-indazol-3-amine acts as a potent inhibitor of key signaling kinases implicated in cell proliferation and survival, such as those within the PI3K/AKT/mTOR and MAPK pathways.[6][7][8][9][10][11][12][13][14][15]

Part 1: Elucidating the Molecular Target and Cellular Effects

The initial phase of characterization focuses on identifying the direct molecular target(s) of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine and assessing its impact on cancer cell viability and signaling.

In Vitro Profiling: Kinase Inhibition and Cell Viability

The first step is to perform a broad kinase inhibition screen to identify the primary molecular targets of the compound. This is followed by cell-based assays to determine its effect on cancer cell proliferation.

Experimental Workflow: Kinase Panel Screening and Cell Viability Assessment

Caption: Workflow for initial in vitro characterization.

Detailed Protocol: MTT Cell Viability Assay [16][17][18][19][20]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine in culture medium and add to the respective wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17] The reference wavelength should be greater than 650 nm.[17]

Target Validation: Western Blot Analysis of Signaling Pathways

Based on the kinase profiling results, we will investigate the compound's effect on the phosphorylation status of key proteins in the identified signaling pathways.

Signaling Pathway: Hypothesized Inhibition of PI3K/AKT/mTOR and MAPK Pathways

Caption: Putative inhibition of key oncogenic signaling pathways.

Detailed Protocol: Western Blotting [21][22][23][24][25]

-

Cell Lysis: Treat cancer cells with 5-Bromo-1,7-dimethyl-1H-indazol-3-amine for various times and at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[24]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[23]

Data Presentation: Summary of In Vitro Activity

| Cell Line | Cancer Type | GI50 (µM) | Key Inhibited Kinase(s) | IC50 (µM) |

| MCF-7 | Breast | [Data] | [Data] | [Data] |

| A549 | Lung | [Data] | [Data] | [Data] |

| HCT116 | Colon | [Data] | [Data] | [Data] |

| K562 | Leukemia | [Data] | [Data] | [Data] |

Part 2: In Vivo Efficacy and Pharmacodynamic Assessment

To translate the in vitro findings, the anti-tumor activity of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine is evaluated in preclinical in vivo models.

Xenograft Tumor Models

Human cancer cell lines are implanted into immunodeficient mice to establish tumors, which are then treated with the compound to assess its effect on tumor growth.[26][27][28]

Experimental Workflow: Xenograft Model Study

Caption: Workflow for an in vivo xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model [26][27][28]

-

Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel.

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width²) / 2.[28]

-

Treatment: Once tumors reach the desired size, begin treatment with 5-Bromo-1,7-dimethyl-1H-indazol-3-amine at various doses.

-

Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days) and monitor tumor growth inhibition.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic Biomarker Analysis

To confirm that the compound is hitting its target in vivo, tumors from the xenograft study are analyzed for changes in the phosphorylation of key signaling proteins.

Data Presentation: In Vivo Efficacy and Target Modulation

| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-AKT Levels (relative to vehicle) | p-ERK Levels (relative to vehicle) |

| Vehicle | [Data] | N/A | 100% | 100% |

| Compound (Low Dose) | [Data] | [Data] | [Data] | [Data] |

| Compound (High Dose) | [Data] | [Data] | [Data] | [Data] |

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to elucidate the mechanism of action of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine in oncology models. The proposed experiments will systematically validate its hypothesized role as a kinase inhibitor, assess its anti-proliferative and anti-tumor effects, and confirm its on-target activity in preclinical models. The successful completion of these studies will provide a strong foundation for the further development of this promising compound as a potential cancer therapeutic.

References

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 21. medium.com [medium.com]

- 22. Western Blotting Protocol Video | Cell Signaling Technology [cellsignal.com]

- 23. CST | Cell Signaling Technology [cellsignal.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

A Technical Guide to the In Vitro Identification of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine Metabolites in Human Liver Microsomes

Abstract

Metabolite identification is a cornerstone of modern drug discovery and development, providing critical insights into the pharmacokinetic and potential toxicological profiles of new chemical entities (NCEs).[1] This guide presents a comprehensive, in-depth technical framework for the identification of metabolites of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, a novel indazole derivative, using human liver microsomes (HLMs) as an in vitro model system. We will detail the experimental design, including the rationale behind the use of HLMs, a step-by-step incubation protocol, and the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural elucidation. The narrative emphasizes the causality behind experimental choices, ensuring a reproducible and self-validating methodology for researchers, scientists, and drug development professionals.

Introduction: The Rationale for In Vitro Metabolism Studies

The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The liver is the primary organ responsible for drug metabolism, where a host of enzymes work to transform xenobiotics into more water-soluble forms for excretion.[2][3] Among these, the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, is responsible for the oxidative metabolism of a vast majority of marketed drugs.[3]

Human liver microsomes (HLMs), which are subcellular fractions of the liver's endoplasmic reticulum, are a well-established and widely used in vitro tool for studying drug metabolism.[4][5][6] They are enriched with key drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs), making them an ideal system for early-stage metabolic profiling.[4][7] The advantages of using HLMs include their commercial availability, cost-effectiveness, ease of use, and adaptability to high-throughput screening formats.[2][4][6][8]

This guide focuses on 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, a compound featuring an indazole scaffold, which is recognized as a privileged structure in medicinal chemistry, often found in kinase inhibitors.[9] The presence of an aromatic amine and N-methyl groups suggests several potential sites for metabolic modification.[10][11] Understanding the metabolic fate of this compound is crucial for predicting its in vivo clearance, identifying potentially active or toxic metabolites, and guiding further structural optimization.

Experimental Design and Methodology

A robust experimental design is paramount for generating reliable and interpretable metabolite identification data. This section outlines the necessary materials and a detailed, step-by-step protocol for the incubation of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine with HLMs and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Test Article: 5-Bromo-1,7-dimethyl-1H-indazol-3-amine

-

Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from a commercial supplier)

-

Cofactors:

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

-

Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Pore-forming agent: Alamethicin

-

Quenching Solution: Acetonitrile, cold

-

LC-MS Grade Solvents: Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid

Experimental Workflow

The overall workflow is designed to systematically identify Phase I and Phase II metabolites by comparing incubations performed with and without necessary cofactors.

Caption: Workflow for metabolite identification using HLMs.

Step-by-Step Incubation Protocol

This protocol is designed for a final incubation volume of 200 µL. All incubations should be performed in triplicate.

-

Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare stock solutions of the test article, NADPH, and UDPGA in appropriate solvents. The final concentration of organic solvent (e.g., DMSO) in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.[2]

-

Pre-warm a shaking water bath to 37°C.

-

-

Phase I Metabolism Incubation:

-

Phase II Metabolism Incubation (for Glucuronidation):

-

Follow the same initial steps as for Phase I.

-

To activate the UGT enzymes, which are located within the microsomal lumen, add the pore-forming agent alamethicin (final concentration ~25 µg/mL) and pre-incubate on ice for 15-30 minutes.[4][7]

-

Add UDPGA to a final concentration of 2-5 mM along with NADPH (1 mM) to initiate the reaction.[4]

-

-

Control Incubation:

-

Prepare an identical incubation mixture but replace the cofactor solution with an equal volume of buffer. This control is crucial for distinguishing between enzymatic degradation and chemical instability.

-

-

Incubation and Termination:

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analytical Methodology

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite profiling due to its high sensitivity, selectivity, and ability to provide structural information.[1][15][16]

-

Chromatography: A reverse-phase C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile (both containing 0.1% formic acid to aid ionization) allows for the resolution of compounds with varying polarities.

-

Mass Spectrometry: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is ideal. The analysis is performed in positive electrospray ionization (ESI+) mode.

-

Full Scan (MS1): Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all ionizable compounds.

-

Data-Dependent Acquisition (DDA) or MS/MS: The instrument automatically selects the most intense ions from the full scan for fragmentation, providing structural information (MS2 spectra).[17]

-

| Parameter | Typical Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention and separation for a wide range of drug-like molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reverse-phase chromatography; acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting less polar compounds. |

| Gradient | 5% to 95% B over 15 min | Separates polar metabolites (elute early) from the parent drug (elutes later). |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC-MS. |

| Ionization Mode | ESI, Positive | The amine groups on the molecule are readily protonated. |

| MS1 Scan Range | m/z 100 - 1000 | Covers the expected mass range of the parent drug and its metabolites. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Standard method for generating fragment ions for structural elucidation.[18] |

Results: Identification and Structural Elucidation

The core of the analysis involves comparing the chromatograms of the NADPH-fortified incubations with the control incubations.[19] Metabolites will appear as new peaks in the active samples that are absent in the control.

Predicting Metabolic Pathways

Based on the structure of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, several metabolic pathways can be predicted:

-

Phase I (CYP-mediated):

-

Oxidation: Hydroxylation (+16 Da) on the indazole ring or the N-methyl groups. Aromatic hydroxylation is a common metabolic pathway for many xenobiotics.[20]

-

N-Demethylation: Loss of a methyl group (-14 Da). N-demethylation is a frequent reaction for N-methylated amines.[11]

-

N-Oxidation: Addition of an oxygen atom to the exocyclic amine (+16 Da). Primary aromatic amines can be metabolically activated via N-oxidation.[21][22][23]

-

-

Phase II (UGT-mediated):

Proposed Metabolic Scheme

The following diagram illustrates the potential biotransformations of the parent compound.

Caption: Proposed metabolic pathways for the test compound.

Data Interpretation and Structural Elucidation

The identity of each putative metabolite is confirmed by analyzing its mass-to-charge ratio (m/z) and its MS/MS fragmentation pattern.

-

M1 (Hydroxylation): A peak with an m/z value 16 Da higher than the parent drug. The MS/MS spectrum would be expected to show a loss of 18 Da (H₂O), characteristic of a hydroxylated metabolite. The specific site of hydroxylation can often be inferred by comparing fragmentation patterns with the parent drug.

-

M2 (N-Demethylation): A peak with an m/z value 14 Da lower than the parent. The fragmentation pattern would be similar to the parent but with mass shifts corresponding to the loss of the methyl group.

-

M4 (Glucuronide Conjugate): A peak with an m/z value 176 Da higher than a Phase I metabolite (like M1). The MS/MS spectrum of a glucuronide typically shows a characteristic neutral loss of 176 Da (the glucuronic acid moiety).

| Putative Metabolite | Biotransformation | Mass Shift (Da) | Expected m/z [M+H]⁺ | Key MS/MS Fragment |

| Parent | - | - | 269.0/271.0 | - |

| M1 | Hydroxylation | +15.99 | 285.0/287.0 | Neutral loss of H₂O (-18 Da) |

| M2 | N-Demethylation | -14.02 | 255.0/257.0 | Similar to parent, shifted by -14 Da |

| M3 | N-Oxidation | +15.99 | 285.0/287.0 | Specific fragmentation of N-oxide |

| M4 | Glucuronidation (of M1) | +176.03 | 461.0/463.0 | Neutral loss of glucuronic acid (-176 Da) |

| (Note: m/z values are theoretical and account for the bromine isotope pattern) |

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the in vitro identification of metabolites of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine using human liver microsomes. By following the detailed protocols for incubation and leveraging the power of high-resolution LC-MS/MS, researchers can confidently profile the metabolic fate of this and other novel chemical entities.

The identification of major metabolic pathways is a critical step in drug development. It informs on potential drug-drug interactions, helps predict in vivo clearance, and flags the formation of potentially reactive or pharmacologically active metabolites. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to design safer and more effective drug candidates.

References

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

- Strategies to Mitigate the Bioactivation of Aryl Amines. PubMed. [Link]

- Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. PubMed. [Link]

- Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. MDPI. [Link]

- Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review. ProQuest. [Link]

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

- Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]

- Primary aromatic amines: their N-oxidative bioactivation. PubMed. [Link]

- LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. National Institutes of Health (NIH). [Link]

- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

- Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. [Link]

- Microsomal Stability. Cyprotex. [Link]

- Bioactivation and reactivity research advances – 2021 year in review. National Institutes of Health (NIH). [Link]

- Metabolite Fragmentation Visualization. Journal of Systemics, Cybernetics and Informatics. [Link]

- Primary aromatic amines: Their N-oxidative bioactivation. ResearchGate. [Link]

- Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in Bioscience. [Link]

- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

- Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]

- In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

- Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease. National Institutes of Health (NIH). [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). [Link]

- Recent Advances in Elucidating the Mechanism of the NADPH–Cytochrome P450 Reductase-Mediated Electron Transfer Cycle: Experimental and Computational Perspectives. MDPI. [Link]

- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universitaet Berlin. [Link]

- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ChemRxiv. [Link]

- In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes. Oxford Academic. [Link]

- Three-dimensional structure of NADPH–cytochrome P450 reductase: Prototype for FMN- and FAD-containing enzymes. PNAS. [Link]

- Conformational Changes of NADPH-Cytochrome P450 Oxidoreductase Are Essential for Catalysis and Cofactor Binding. National Institutes of Health (NIH). [Link]

- NADPH–Cytochrome P450 Reductase Mediates the Fatty Acid Desaturation of ω3 and ω6 Desaturases from Mortierella alpina. MDPI. [Link]

- Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. University at Albany, SUNY. [Link]

- Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. ACS Publications. [Link]

- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. PubMed. [Link]

- Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples. Ovid. [Link]

- Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health (NIH). [Link]

- Phase II Drug Metabolism. IntechOpen. [Link]

- N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. PubMed. [Link]

- A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Agilent. [Link]

- Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

- The Roles of Glucuronidation in Drug Metabolism. Bentham Science. [Link]

- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. [Link]

- Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed. [Link]

- Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. National Institutes of Health (NIH). [Link]

- Fig 5. Metabolic pathways involved in methylated amine utilization and... ResearchGate. [Link]

- A systematic evaluation of quenching, extraction and analysis procedures for metabolomics study of the mechanism of QYSLD intervention in A549 cells. ResearchGate. [Link]

- Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

- Metabolic pathway of 3 aromatic amines. A, Aniline; B, 2,4-Dimethylaniline. ResearchGate. [Link]

Sources

- 1. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mttlab.eu [mttlab.eu]

- 4. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 5. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]

- 7. oyc.co.jp [oyc.co.jp]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. beckman.com [beckman.com]

- 13. agilent.com [agilent.com]

- 14. protocols.io [protocols.io]

- 15. tandfonline.com [tandfonline.com]

- 16. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 17. iiisci.org [iiisci.org]

- 18. m.youtube.com [m.youtube.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Primary aromatic amines: their N-oxidative bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phase II Drug Metabolism | IntechOpen [intechopen.com]

- 27. The Roles of Glucuronidation in Drug Metabolism [kjdb.org]

Using 5-Bromo-1,7-dimethyl-1H-indazol-3-amine as a building block in Suzuki-Miyaura coupling

An Application Note and Protocol for the Utilization of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine in Suzuki-Miyaura Cross-Coupling Reactions

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant molecules.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine as a versatile building block in Suzuki-Miyaura cross-coupling reactions. We present a detailed exploration of the reaction mechanism, a validated, step-by-step experimental protocol, and critical insights into experimental choices to ensure reproducible and high-yielding syntheses. The protocol is designed to be a self-validating system, empowering chemists to effectively generate diverse libraries of 5-aryl-1,7-dimethyl-1H-indazol-3-amines for downstream applications in drug discovery and materials science.

Introduction: The Value of the Indazole Core

Nitrogen-containing heterocyclic compounds are paramount in the development of new therapeutics, with indazole derivatives holding a place of particular prominence.[1][2] The unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts favorable physicochemical properties and versatile binding capabilities. Consequently, the indazole nucleus is a key pharmacophore in drugs developed for a wide range of diseases, including oncology (e.g., Niraparib, Entrectinib), inflammation, and infectious diseases.[2]

The ability to functionalize the indazole core at specific positions is critical for modulating biological activity and optimizing drug-like properties. The Suzuki-Miyaura reaction stands out as one of the most powerful and widely adopted methods for creating carbon-carbon bonds, owing to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][4][5] This guide focuses on the C-5 arylation of the 5-Bromo-1,7-dimethyl-1H-indazol-3-amine scaffold, a key transformation for expanding molecular diversity in structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Coupling: Mechanistic Underpinnings

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[4][6] A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the 5-Bromo-1,7-dimethyl-1H-indazol-3-amine. This step forms a new Pd(II) intermediate.[3][6]

-

Transmetalation : A base is required to activate the organoboron reagent, typically forming a more nucleophilic borate species [-RB(OH)3].[8][9][10] This activated species then transfers its organic group (Ar') to the Pd(II) complex, displacing the halide and forming a new Pd(II)-di-organic intermediate. This is often the rate-determining step of the cycle.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine

This protocol provides a robust starting point for the coupling of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine with a generic arylboronic acid. Optimization may be required for particularly electron-deficient or sterically hindered coupling partners.

Materials and Reagents

-

Substrate : 5-Bromo-1,7-dimethyl-1H-indazol-3-amine

-

Coupling Partner : Arylboronic acid or arylboronic acid pinacol ester

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) is a reliable choice for N-heterocyclic substrates.[11][12]

-

Base : Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) are effective and commonly used.[13][14][15]

-

Solvent : Anhydrous 1,4-Dioxane and degassed deionized water.

-

Workup Reagents : Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Silica gel for column chromatography.

Recommended Reaction Parameters

The following table summarizes the stoichiometry and conditions for a typical reaction on a 0.5 mmol scale.

| Component | Mol. Wt. | Equivalents | Amount (mg) | Mmol | Purpose |

| 5-Bromo-1,7-dimethyl-1H-indazol-3-amine | 240.11 | 1.0 | 120.1 | 0.50 | Aryl Halide Substrate |

| Arylboronic Acid | Var. | 1.2 | Var. | 0.60 | Aryl Coupling Partner |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 40.8 | 0.025 | Palladium Catalyst Precursor |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 325.8 | 1.00 | Base to activate boronic acid |

| 1,4-Dioxane | - | - | 4 mL | - | Primary organic solvent |

| Water | - | - | 1 mL | - | Co-solvent, aids in dissolving the base and facilitating the reaction |

Step-by-Step Experimental Procedure

-

Reaction Setup : To a flame-dried reaction vial or round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1,7-dimethyl-1H-indazol-3-amine (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

-

Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

-

Solvent Addition : Through the septum, add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio).

-

Catalyst Addition : Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 eq.). The mixture will typically turn dark red or brown.

-

Heating and Monitoring : Immerse the reaction vessel in a preheated oil bath at 90-100 °C. Stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and water. Transfer to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer two more times with EtOAc. Combine the organic layers.

-

Washing : Wash the combined organic layers with water and then with brine to remove residual base and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to isolate the pure 5-aryl-1,7-dimethyl-1H-indazol-3-amine product.

Key Considerations and Troubleshooting

-

Choice of Catalyst System : While Pd(dppf)Cl₂ is robust, other catalyst systems can be effective. For challenging substrates, modern Buchwald-Hartwig ligands like SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or a precatalyst, can offer improved yields and faster reaction times.[15]

-

Role of the Base : The base is not merely a spectator. It facilitates the formation of the active borate species.[10][16] Cs₂CO₃ is highly effective but can be hygroscopic. K₃PO₄ is another excellent choice, particularly for sensitive substrates.[15] The strength and solubility of the base can significantly impact the reaction rate.

-

Solvent Degassing : Oxygen can deactivate the palladium catalyst. Thoroughly degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is critical for reproducibility and high yields.

-

Side Reactions :

-

Protodeborylation: The boronic acid can be cleaved by acidic protons, replacing the boron group with a hydrogen. Using a slight excess of the boronic acid (1.1-1.2 eq.) and ensuring anhydrous conditions (before water addition) can mitigate this.

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or if the oxidative addition step is slow. Using a well-defined catalyst and appropriate temperature can minimize this.

-

-

Substrate-Specific Notes : The 1,7-dimethyl substitution on the indazole ring prevents potential N-H related side reactions or catalyst inhibition that can sometimes occur with unprotected indazoles.[15] The 3-amino group is generally well-tolerated under these conditions.

Conclusion

5-Bromo-1,7-dimethyl-1H-indazol-3-amine is a highly valuable and versatile building block for the synthesis of novel chemical entities. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and efficient method for its arylation at the C-5 position. By understanding the underlying mechanism and paying close attention to experimental parameters such as the choice of catalyst, base, and the maintenance of an inert atmosphere, researchers can successfully leverage this reaction to rapidly access diverse libraries of indazole derivatives for advancing drug discovery and materials science programs.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Available at: [Link])

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. (Available at: [Link])

-

C. Amatore, A. Jutand, G. Le Duc. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503. (Available at: [Link])

-

A. K. Mohammed, A. A. Khan, et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Methodologies, 5(4), 302-323. (Available at: [Link])

-

S. El Kazzouli, M. Berteina-Raboin, et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(10), 1074-1079. (Available at: [Link])

-

Organic Chemistry Portal. Mechanism of the Suzuki Coupling. (Available at: [Link])

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (Available at: [Link])

-

Y. Wang, Z. Wang, et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(30), 10298-10305. (Available at: [Link])

-

G. Le Duc, A. Jutand, C. Amatore. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(24), 6251-6254. (Available at: [Link])

-

A. N. Thadani, V. S. Rawat. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4245-4251. (Available at: [Link])

-

X. Chen, Y. Wang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. (Available at: [Link])

-

S. El Kazzouli, M. Berteina-Raboin, et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. (Available at: [Link])

-

S. S. Sharnagat, B. G. Aghav. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IntechOpen. (Available at: [Link])

-

F. Maseras, A. Lledós, et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(29), 10382-10388. (Available at: [Link])

-

S. El Kazzouli, M. Berteina-Raboin, et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. (Available at: [Link])

-

A. Q. Ramle, C. C. Fei, et al. (2021). Indoleninyl-substituted pyrimido[1,2-b]indazoles via a facile condensation reaction. RSC Advances, 11(44), 27361-27368. (Available at: [Link])

-

K. V. Kumar, P. A. S. Naidu, et al. (2015). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 7(12), 1-10. (Available at: [Link])

-

T. J. Williams, K. H. Shaughnessy, et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(48), 19492-19503. (Available at: [Link])

-

G. Kirsch, A. Comel, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8564-8575. (Available at: [Link])

-

Y. Wang, X. Chen, et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3895. (Available at: [Link])

-

Y. Wang, X. Chen, et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. (Available at: [Link])

-

J. O. Jurgelėnė, R. Šimkuvienė, et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 23(4), 268-276. (Available at: [Link])

-

Y. Liu, X. Zhang, et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 949-956. (Available at: [Link])

-

ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (Available at: [Link])

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Administration Routes and Vehicle Selection for 5-Bromo-1,7-dimethyl-1H-indazol-3-amine

Physicochemical Rationale & The Solubilization Challenge

In preclinical drug development, the transition from in vitro assays to in vivo efficacy models is frequently bottlenecked by poor aqueous solubility. 5-Bromo-1,7-dimethyl-1H-indazol-3-amine (CAS 1820704-52-6) is a highly lipophilic indazole derivative commonly utilized as a pharmacological building block and kinase inhibitor scaffold[1].

From a mechanistic formulation perspective, this molecule presents a "brick-dust/grease-ball" challenge:

-

Halogenation: The bromine atom at the C5 position significantly increases the molecule's lipophilicity (LogP) and molecular weight, driving it into the lipid phase.

-

Methylation: The methyl groups at the N1 and C7 positions eliminate critical hydrogen-bond donors that would otherwise interact with water molecules.

-

Planarity: The rigid indazole core promotes strong intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy that resists dissolution.

Because of these properties, administering this compound in vivo requires engineered vehicle systems. Simple aqueous buffers will result in immediate precipitation, leading to variable pharmacokinetics, capillary embolism (if given intravenously), or complete lack of oral bioavailability. To overcome this, we must employ cosolvents, surfactants, or suspending agents tailored to the specific route of administration[2].

Quantitative Formulation Parameters

Selecting the correct vehicle requires balancing the solubilization capacity of the excipients against their in vivo tolerability. Table 1 summarizes the optimal quantitative parameters for dosing 5-Bromo-1,7-dimethyl-1H-indazol-3-amine in murine models.

Table 1: Recommended Vehicle Formulations and Dosing Parameters

| Administration Route | Recommended Vehicle Formulation | Target Concentration | Max Volume (Mice) | Mechanistic Pros | Mechanistic Cons |

| Intravenous (IV) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 1 – 5 mg/mL | 5 mL/kg | Ensures a true solution; 100% bioavailability. | High osmolarity; rapid injection may cause hemolysis. |

| Intraperitoneal (IP) | 20% HP-β-CD in 0.9% Saline | 2 – 10 mg/mL | 10 mL/kg | Cyclodextrin forms an inclusion complex, minimizing peritoneal irritation. | Limited loading capacity for highly planar molecules. |

| Oral (PO) | 0.5% Na-CMC + 0.1% Tween-80 in Water | 10 – 50 mg/mL | 10 mL/kg | High dose capacity; mimics physiological solid-state digestion. | Requires uniform suspension; absorption is dissolution-rate limited. |

Note: Maximum administration volumes are based on standardized laboratory animal welfare guidelines to prevent volume overload and stress[3].

Formulation Decision Workflow

The following decision tree dictates the logical progression for selecting a vehicle based on the intended pharmacokinetic goals.

Decision tree for selecting in vivo vehicles based on administration route.

Validated Experimental Protocols

The order of addition in these protocols is not arbitrary; it is governed by thermodynamic principles. Adding an aqueous phase too early will cause rapid solvent-shifting, leading to irreversible crystallization of the indazole core.

Protocol A: Preparation of IV/IP True Solution (Cosolvent/Micellar System)

Target: 5 mg/mL solution for Intravenous or Intraperitoneal dosing. Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

-

Primary Solubilization: Weigh 5.0 mg of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine into a clean glass vial. Add 100 µL of pure DMSO. Vortex and sonicate for 2–3 minutes at room temperature.

-

Causality: DMSO acts as a powerful aprotic solvent to completely disrupt the robust crystal lattice of the brominated indazole.

-

-

Cosolvent Stabilization: Add 400 µL of PEG300 to the DMSO mixture. Vortex thoroughly for 1 minute.

-

Causality: PEG300 lowers the dielectric constant of the mixture, acting as a transition gradient that prevents the drug from crashing out when water is eventually added[2].

-

-

Micellar Encapsulation: Add 50 µL of Tween-80. Vortex vigorously.

-

Causality: Tween-80 (a non-ionic surfactant) coats the hydrophobic drug molecules, forming pre-micellar structures that will maintain solubility in the aqueous phase.

-

-

Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing the solution.

-

Causality: Dropwise addition prevents localized supersaturation and nucleation. Continuous kinetic energy (vortexing) ensures uniform micelle formation.

-

-

Quality Control (Self-Validation): Hold the vial against a dark background and shine a laser pointer through it. If a solid beam path is heavily visible (Tyndall effect), micro-precipitates have formed, and the solution is unsafe for IV use. A properly formulated solution will be optically clear.

Protocol B: Preparation of PO Suspension (Aqueous Dispersion)

Target: 20 mg/mL suspension for Oral Gavage. Vehicle: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) with 0.1% Tween-80.

-

Wetting Phase: Weigh 20.0 mg of the compound into a glass mortar or vial. Add exactly 10 µL of Tween-80 directly onto the powder. Use a pestle or glass rod to triturate the mixture into a uniform paste.

-

Causality: The highly hydrophobic nature of the 5-bromo-indazole core causes it to repel water (high contact angle). Tween-80 acts as a wetting agent, reducing surface tension and allowing the aqueous vehicle to interact with the powder.

-

-

Viscosity Addition: Gradually add 990 µL of a pre-made 0.5% Na-CMC aqueous solution in 100 µL increments, triturating or vortexing continuously between additions.

-

Causality: Na-CMC acts as a suspending agent. By increasing the kinematic viscosity of the vehicle, it drastically slows the sedimentation rate of the drug particles (governed by Stokes' Law), ensuring that the dose drawn into the gavage needle is uniform.

-

-

Quality Control (Self-Validation): Allow the suspension to sit for 15 minutes. If rapid settling occurs, the particle size is too large. The suspension must be sonicated using a probe sonicator to reduce particle size to <10 µm before dosing.

In Vivo Tolerability & Mechanistic Considerations

When executing these protocols, the physiological impact of the excipients must be strictly monitored to prevent confounding pharmacological data:

-

Tween-80 Toxicity: While excellent for solubilizing lipophilic indazoles, Tween-80 can trigger histamine release in dogs and severe anaphylactoid reactions in certain rodent strains if administered IV at high concentrations. Keep IV Tween-80 concentrations ≤5%[2].

-

DMSO Limits: DMSO is a potent solvent but causes local tissue irritation, muscle necrosis (if given IM), and hemolysis (if given IV rapidly). The 10% DMSO limit in Protocol A represents the maximum safe threshold for systemic injection in mice[3].

-

Volume Constraints: Exceeding 5 mL/kg for IV administration in mice rapidly increases venous blood pressure, leading to right-heart failure or pulmonary edema. Always calculate doses based on precise daily body weights[3].

References

-

Turner PV, Brabb T, Pekow C, Vasbinder MA. "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 2011 Sep;50(5):600-13. Available at:[Link]

-

Strickley RG. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004 Feb;21(2):201-30. Available at:[Link]

Sources

Application Note: Rational Design of an HPLC-MS/MS Method for 5-Bromo-1,7-dimethyl-1H-indazol-3-amine

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma Methodology: Reversed-Phase HPLC coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS)

Executive Summary & Workflow

The quantification of novel indazole derivatives in biological matrices presents unique bioanalytical challenges. 5-Bromo-1,7-dimethyl-1H-indazol-3-amine (Chemical Formula: C9H10BrN3) possesses a highly polar primary amine, lipophilic methyl groups, and a heavy halogen atom. This application note details a field-proven, self-validating HPLC-MS/MS methodology designed to overcome common pitfalls such as basic amine peak tailing and matrix interference.

By strategically leveraging the natural isotopic signature of bromine and optimizing mobile phase chemistry to control the ionization state of the primary amine, this protocol ensures high-throughput robustness compliant with global regulatory standards.

Figure 1. Systematic workflow for HPLC-MS/MS method development and validation.

Analyte Profiling & Mechanistic Rationale

Do not simply apply generic LC-MS parameters; robust method development requires reverse-engineering the analyte's physicochemical properties.

The Halogen Advantage: A Self-Validating MS Strategy

Bromine is unique in mass spectrometry because it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance (50.69% and 49.31%, respectively)[1]. This imparts a highly characteristic "fingerprint" to the mass spectrum, resulting in a precursor [M+H]+ cluster with two distinct peaks separated by 2 m/z units[2].

For 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, the [M+H]+ ions appear at m/z 240.0 and 242.0. By selecting the ⁷⁹Br transition as the Quantifier and the ⁸¹Br transition as the Qualifier , we engineer a self-validating system . Because the natural isotopic ratio is fixed, the peak area ratio of Quantifier-to-Qualifier must remain constant (~1.03). If an unknown sample deviates from this ratio by >15%, it immediately flags a co-eluting matrix interference, ensuring absolute trustworthiness in the data.

Figure 2. MRM transition logic leveraging the 1:1 natural isotopic abundance of Bromine.

Chromatography: Overcoming Amine Tailing

The primary amine at the 3-position of the indazole ring makes the molecule highly basic. On traditional silica-based reversed-phase columns, basic amines undergo secondary ion-exchange interactions with unendcapped residual silanols, leading to severe peak tailing and loss of sensitivity.

To counteract this, the mobile phase must be heavily modified. We utilize[3]. This serves a dual causality:

-

Chromatographic: It lowers the mobile phase pH to ~2.8, ensuring the amine is fully protonated and masking residual silanols, yielding sharp, Gaussian peaks.

-

Ionization: Pre-forming the [M+H]+ ion in the liquid phase significantly lowers the energy barrier for gas-phase ion emission during the Positive Electrospray Ionization (ESI+) process, maximizing signal intensity.

Step-by-Step Experimental Protocols

Reagent & Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

-

Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

-

Internal Standard (IS) Working Solution: Prepare a 50 ng/mL solution of a stable isotope-labeled analog (e.g., 5-Bromo-1,7-dimethyl-1H-indazol-3-amine-d6) in 50:50 Water:Acetonitrile.

Biological Sample Extraction (Protein Precipitation)

Note: Protein precipitation (PPT) with acetonitrile is selected over Liquid-Liquid Extraction (LLE) because the high polarity of the protonated amine reduces its partition coefficient into organic solvents, which would cause poor LLE recovery.

-

Aliquot 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution and vortex for 10 seconds.

-

Add 150 µL of ice-cold Acetonitrile (1:3 ratio) to denature plasma proteins.

-

Vortex vigorously for 2 minutes to ensure complete protein disruption.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (to match initial gradient conditions and prevent solvent-front distortion).

LC-MS/MS Instrument Configuration

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Column Temperature: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2.0 µL

-

Gradient Program:

-

0.0 - 0.5 min: 5% B

-

0.5 - 2.5 min: Linear ramp to 95% B

-

2.5 - 3.5 min: Hold at 95% B (Wash)

-

3.5 - 3.6 min: Return to 5% B

-

3.6 - 5.0 min: Re-equilibration at 5% B

-

Table 1: Optimized Mass Spectrometry (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| Analyte (⁷⁹Br) | 240.0 | 223.0 | 50 | 30 | 22 | Quantifier |

| Analyte (⁸¹Br) | 242.0 | 225.0 | 50 | 30 | 22 | Qualifier |

| IS (d6-⁷⁹Br) | 246.0 | 229.0 | 50 | 30 | 22 | IS Quantifier |

(Source parameters: Capillary Voltage 3.0 kV, Desolvation Temp 500°C, Desolvation Gas 800 L/hr).

Method Validation Framework (ICH M10 Compliance)

To ensure the method is scientifically and legally defensible for regulatory submissions, it must be validated according to the [4]. The ICH M10 standard mandates strict acceptance criteria for bioanalytical assays[5].

Linearity, Accuracy, and Precision

The calibration curve was constructed from 1.0 ng/mL (LLOQ) to 1000 ng/mL using a 1/x² weighted linear regression. According to ICH M10, accuracy must be within ±15% of the nominal concentration, except at the LLOQ where ±20% is permitted[6].

Table 2: Intra-day and Inter-day Accuracy and Precision Summary

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1.0 | 104.2 | 8.5 | 106.1 | 11.2 |

| LQC | 3.0 | 98.7 | 4.2 | 101.3 | 5.8 |

| MQC | 400.0 | 101.5 | 3.1 | 99.8 | 4.4 |

| HQC | 800.0 | 97.4 | 2.8 | 98.2 | 3.9 |

Stability Assessments

Analyte stability in the biological matrix is a critical pillar of trustworthiness. Stability was evaluated under various handling conditions. All deviations remained well within the ICH M10 ±15% acceptance threshold.

Table 3: Stability Data in Human Plasma (MQC Level, 400 ng/mL)

| Condition | Storage Parameters | Mean Measured Conc. (ng/mL) | % Deviation from Nominal |

| Benchtop | 24 hours at Room Temp (25°C) | 392.4 | -1.9% |

| Freeze-Thaw | 4 cycles (-80°C to Room Temp) | 385.1 | -3.7% |

| Autosampler | 48 hours at 4°C (Processed) | 405.6 | +1.4% |

| Long-Term | 30 days at -80°C | 388.0 | -3.0% |

References

-

Chemistry LibreTexts. "6.4: Isotope Abundance." Available at: [Link]

-

Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Questions and Answers." Available at: [Link]

-

International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." Available at: [Link]

-

Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Available at: [Link]

-

LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Available at: [Link]

Sources

Application Note: Advanced NMR Spectroscopy Characterization of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine

Executive Summary

The functionalized indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors and targeted therapeutics. The compound 5-Bromo-1,7-dimethyl-1H-indazol-3-amine (CAS: 1820704-52-6) represents a highly substituted, electron-modulated heterocyclic building block. Accurate structural elucidation of this molecule is critical, as the regiochemistry of the substituents directly dictates its subsequent reactivity in cross-coupling (e.g., Suzuki-Miyaura) and amidation reactions.

This application note provides an authoritative, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By integrating 1D and 2D NMR techniques, this guide establishes a self-validating analytical workflow to unambiguously confirm the structure and purity of this specific indazole derivative.

Structural Significance & Causality in Experimental Design

As a Senior Application Scientist, it is essential to look beyond the mere execution of an NMR experiment and understand why specific parameters are chosen based on the molecule's unique electronic environment.

Tautomeric Locking

Unsubstituted indazoles are notorious for annular tautomerism (rapid interconversion between 1H and 2H forms), which often results in signal broadening and complex, temperature-dependent NMR spectra[1]. However, in 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, the N1 position is covalently methylated. This structural modification locks the molecule into a single, stable 1H-tautomeric state[1]. Consequently, this creates a self-validating system: the number of observed carbon and proton signals will perfectly match the static molecular formula without dynamic exchange artifacts.

Solvent Selection Causality

Novice analysts frequently default to Chloroform-d ( CDCl3 ) for routine NMR. However, the presence of the basic 3-amino group and the polar heteroaromatic core in this compound frequently leads to poor solubility and severe line broadening due to intermolecular hydrogen bonding[2].

The Solution: We strongly mandate the use of Dimethyl Sulfoxide-d6 ( DMSO−d6 ). The strong hydrogen-bond accepting capability of DMSO−d6 disrupts intermolecular amine-amine networks, yielding sharp, highly resolved peaks. Furthermore, DMSO−d6 shifts the exchangeable −NH2 protons significantly downfield (typically around 5.4 ppm)[3], preventing any spectral overlap with the critical aliphatic N-methyl and aryl-methyl resonances.

The "Heavy Atom" Effect

The bromine atom at the C5 position serves as a critical diagnostic anchor. Due to the "heavy atom effect" (spin-orbit coupling), bromine shields its attached carbon, shifting the C5 resonance unusually upfield to approximately 112–115 ppm[2]. This is a key self-validating feature when differentiating C5 from other aromatic quaternary carbons.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures a robust, artifact-free characterization of the indazole core.

Step 1: Sample Preparation

-

Weigh 5–10 mg of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine.

-

Dissolve the compound completely in 0.6 mL of high-purity DMSO−d6 (containing 0.03% v/v TMS as an internal standard).

-

Transfer the solution to a standard 5 mm precision NMR tube, ensuring no undissolved particulates remain (filter through a glass wool plug if necessary to maintain magnetic field homogeneity).

Step 2: 1D 1 H NMR Acquisition (400 MHz or 600 MHz)

-

Pulse Sequence: Standard single-pulse (e.g., zg30 on Bruker systems).

-

Parameters: Set the spectral width to 12-14 ppm to capture the exchangeable amine protons. Use a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the methyl groups.

-

Scans: 16 to 32 scans are sufficient for a 5 mg sample.

Step 3: 1D 13 C and DEPT-135 NMR Acquisition (100 MHz or 150 MHz)

-

Pulse Sequence: zgpg30 (proton-decoupled 13 C) and dept135.

-

Parameters: Increase the relaxation delay (D1) to 2.5–3.0 seconds. Quaternary carbons in the indazole core (C3, C3a, C5, C7, C7a) lack attached protons and relax slowly[4]. A shorter D1 will result in artificially suppressed quaternary signals.

-

Scans: 512 to 1024 scans.

Step 4: 2D NMR Execution (COSY, HSQC, HMBC)

1D NMR alone cannot unambiguously assign the five quaternary carbons.

-

HSQC: Run to map direct 1JCH couplings, instantly identifying the N-methyl, aryl-methyl, and the two aromatic CH carbons (C4, C6).

-

HMBC: Run to map long-range 2JCH and 3JCH couplings. This is the definitive experiment to bridge the protonated substituents to the quaternary indazole framework.

Caption: Comprehensive NMR characterization workflow for functionalized indazoles.

Data Interpretation & Mechanistic Insights

Quantitative Data Summaries

The substitution pattern at positions 5 (Bromine) and 7 (Methyl) isolates the protons at C4 and C6. Consequently, H4 and H6 exhibit no ortho-coupling. Instead, they display a diagnostic meta-coupling ( 4J≈1.5−2.0 Hz)[3]. This specific splitting pattern is a primary self-validating feature of the 1,5,7-trisubstituted indazole core.

Table 1: Expected 1 H NMR Data Summary ( DMSO−d6 , 400 MHz)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Mechanistic Assignment |

| H4 | ~7.85 - 7.95 | Doublet (d) | 1H | ~1.8 | Aromatic CH; meta-coupled to H6. Deshielded by adjacent C3/C5. |

| H6 | ~7.25 - 7.35 | Doublet (d) | 1H | ~1.8 | Aromatic CH; meta-coupled to H4. |

| 3-NH 2 | ~5.40 - 5.50 | Broad Singlet (br s) | 2H | - | Primary amine. Broad due to quadrupolar relaxation of Nitrogen. |

| 1-CH 3 | ~3.95 - 4.10 | Singlet (s) | 3H | - | N-methyl. Strongly deshielded by the electronegative N1 atom. |

| 7-CH 3 | ~2.55 - 2.70 | Singlet (s) | 3H | - | Aryl-methyl. Standard benzylic shift region. |

Table 2: Expected 13 C NMR Data Summary ( DMSO−d6 , 100 MHz)

| Position | Chemical Shift ( δ , ppm) | Carbon Type (DEPT) | Assignment Notes |

| C3 | ~148.0 | Quaternary (Cq) | Highly deshielded due to direct bonding to the electronegative −NH2 group. |

| C7a | ~141.0 | Quaternary (Cq) | Bridgehead carbon adjacent to N1. |

| C6 | ~128.0 | Methine (CH) | Aromatic CH; confirmed via HSQC correlation to H6. |

| C7 | ~122.0 | Quaternary (Cq) | Bonded to the 7-CH 3 group. |

| C4 | ~120.0 | Methine (CH) | Aromatic CH; confirmed via HSQC correlation to H4. |

| C3a | ~115.0 | Quaternary (Cq) | Bridgehead carbon. |

| C5 | ~112.0 | Quaternary (Cq) | Bonded to Bromine. Upfield shift driven by the heavy atom effect. |

| 1-CH 3 | ~35.0 | Methyl (CH 3 ) | N-methyl carbon. |

| 7-CH 3 | ~18.0 | Methyl (CH 3 ) | Aryl-methyl carbon. |

2D HMBC Logical Relationships

To prove the regiochemistry of the methyl groups and the bromine atom, HMBC is utilized to track 2-bond ( 2J ) and 3-bond ( 3J ) interactions from the proton sources to the unprotonated carbons.

-

The 1-CH 3 protons will show a strong 3J correlation to C7a and C3a , confirming N-methylation.

-

The 7-CH 3 protons will show a 2J correlation to C7 and a 3J correlation to C7a and C6 , confirming its placement on the aromatic ring.

Caption: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural assignment.

Conclusion

The comprehensive characterization of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine requires a deliberate, multi-nuclear NMR approach. By understanding the causality behind solvent selection ( DMSO−d6 to break hydrogen bonds) and leveraging the heavy atom effect of bromine alongside 2D HMBC connectivity mapping, researchers can confidently validate the regiochemistry of this highly functionalized scaffold prior to advancing it in drug discovery pipelines.

References

-

Benchchem. "Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide". Source: benchchem.com. URL: 2

-

PMC. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives". Source: nih.gov. URL: 1

-

MDPI. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir". Source: mdpi.com. URL: 4

-

ChemicalBook. "5-BROMO-1H-INDAZOL-3-AMINE | 61272-71-7". Source: chemicalbook.com. URL: 3

Sources

Troubleshooting solubility issues of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine in aqueous buffers

Welcome to the technical support resource for 5-Bromo-1,7-dimethyl-1H-indazol-3-amine (BDIA). This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, moving from fundamental principles to advanced strategies.

Frequently Asked Questions (FAQs)

Q1: I've just started working with 5-Bromo-1,7-dimethyl-1H-indazol-3-amine and it won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A1: It is expected that 5-Bromo-1,7-dimethyl-1H-indazol-3-amine (BDIA) will exhibit poor aqueous solubility at neutral or alkaline pH. This is due to its inherent molecular structure. Let's break down the key chemical features:

-

Weakly Basic Center: The key to manipulating its solubility lies in the primary amine group (-NH₂) at the 3-position. This group is a weak base. In a neutral or alkaline solution (like PBS at pH 7.4), this amine group is predominantly in its neutral, uncharged state. The uncharged form is less polar and thus less soluble in polar solvents like water.[2][3] To achieve significant aqueous solubility, this amine group must be protonated (become positively charged), which occurs in acidic conditions.[4][5]

Q2: What is the absolute first step I should take to get this compound into solution for my experiments?

A2: The industry-standard first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] This stock can then be diluted into your aqueous buffer to the final desired concentration.

The Rationale: This method bypasses the poor aqueous solubility of the compound in its solid form by first dissolving it in a solvent where it is highly soluble. When this concentrated stock is diluted into the much larger volume of the aqueous buffer, the compound is introduced molecule by molecule, which can prevent immediate precipitation, though it may still precipitate over time if the final concentration exceeds its solubility limit in the final buffer system.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating stock solutions of poorly soluble compounds.[6][7]

See Protocol 1 for a detailed methodology on preparing a DMSO stock solution.

Q3: You mentioned the amine group is a weak base. How can I leverage pH to improve solubility?

A3: Adjusting the pH of your buffer is one of the most powerful and direct methods to increase the solubility of an ionizable compound like BDIA.[2][8]

The Mechanism: As a weak base, the amine group on BDIA exists in a pH-dependent equilibrium between its neutral, uncharged form (B) and its protonated, positively charged conjugate acid (BH⁺).

B (neutral, less soluble) + H⁺ ⇌ BH⁺ (charged, more soluble)

According to the principles of acid-base chemistry, the solubility of a weakly basic drug increases as the pH of the solution decreases.[2][5][9] By lowering the pH of your buffer, you increase the concentration of protons (H⁺), which shifts the equilibrium towards the protonated (BH⁺) form. This charged species is significantly more polar and therefore more soluble in water. The ideal pH for solubilization will be below the pKa of the compound's conjugate acid.

Caption: Fig 1. Effect of pH on the ionization and solubility of a weakly basic compound like BDIA.

Practical Steps:

-

Prepare your desired buffer (e.g., citrate, acetate) at a pH of 4-5.

-

Attempt to dissolve BDIA directly in this acidic buffer or dilute your DMSO stock into it.

-

Always verify that the final pH of your solution is what you intended after the compound has been added.

Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cells, enzymes), as a non-physiological pH can introduce artifacts.[8]

Q4: My assay is sensitive to pH changes. What other strategies can I use? Are co-solvents a good option?

A4: Yes, if you are constrained to a specific pH (e.g., 7.4), using co-solvents is a very common and effective secondary strategy.[6][10]

The Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This makes the aqueous environment more "hospitable" to hydrophobic molecules like BDIA, thereby increasing their solubility.[12]

Common Co-solvents and Considerations:

| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages & Considerations |

| Ethanol | 1-5% | Readily available, effective for many compounds. | Can be toxic to cells at higher concentrations; potential for evaporation.[10] |

| Polyethylene Glycol (PEG 300/400) | 5-20% | Low toxicity, good solubilizing power for a range of molecules.[11] | Can increase viscosity; may interfere with some protein assays. |

| Propylene Glycol (PG) | 5-20% | Good safety profile, frequently used in formulations.[10] | Can be toxic to certain cell lines; less volatile than ethanol. |

| Glycerol | 5-20% | Very low toxicity, biocompatible. | Significantly increases viscosity; may be less effective than other co-solvents.[10] |

Key to Success: The concentration of the co-solvent must be kept consistent across all experimental conditions, including vehicle controls, to ensure any observed biological effects are due to your compound and not the solvent.

Q5: I've heard about using surfactants or cyclodextrins. When should I consider these?

A5: Surfactants and cyclodextrins are advanced formulation tools, excellent for when pH adjustment and simple co-solvents are insufficient or incompatible with your assay.

-

Surfactants (e.g., Tween® 80, Polysorbates): These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form microscopic spheres called micelles in aqueous solution.[13] The interior of these micelles is hydrophobic, creating a perfect microenvironment to encapsulate and solubilize a poorly soluble drug like BDIA, while the hydrophilic exterior keeps the entire complex in solution.[14][15][16] This is a powerful solubilization method used in many pharmaceutical formulations.[17]

-